wwl113

説明

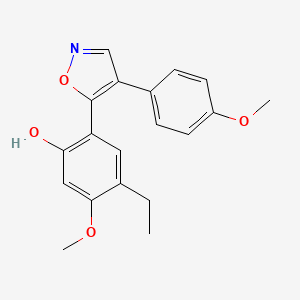

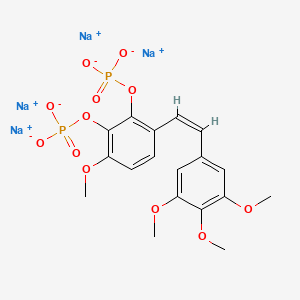

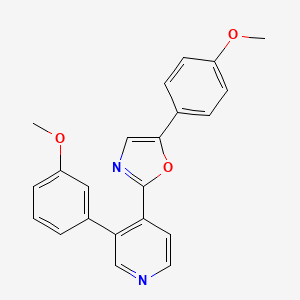

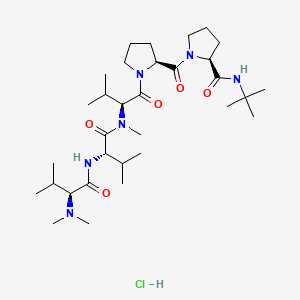

Mouse carboxylesterase 3 (Ces3, also named Ces 1d) mediates triglyceride hydrolysis in white adipose tissue, liberating free fatty acids into circulation. Although important for basal lipolysis, Ces3 expression can be induced by xenobiotics. Ces3 activity is significantly elevated during adipocyte differentiation. WWL113 is a selective inhibitor of Ces3 and the structurally related Ces 1f (IC50 = ~0.1 µM) without significantly affecting several related enzymes. It significantly reduces basal lipolysis in adipocytes. More interestingly, this compound corrects multiple features of metabolic syndrome in obese-diabetic db/db mice, including changes in weight gain, glucose tolerance, and levels of nonesterified free fatty acids, triglycerides, total cholesterol, and fasted glucose. It has similar effects in mice with diet-induced obesity. This compound also inhibits the human ortholog of mouse Ces3, hCES1 (IC50 = ~50 nM), which has a similar tissue expression pattern to Ces3.3,4

This compound is a selective, distinct Ces3 inhibitor.

科学的研究の応用

WWL-113: 科学研究におけるアプリケーションの包括的な分析

カルボキシエステラーゼ阻害: WWL-113は、リポリスに関与するセリンヒドロラーゼであるカルボキシエステラーゼCes3およびCes1fを阻害することが知られています。これらの酵素は、肝臓の解毒にも役割を果たしています。 この化合物は約100nMのIC50値を示しており、阻害剤としての効力を示しています .

脂質貯蔵への影響: 研究によると、WWL-113は、体内の脂肪を貯蔵する細胞である脂肪細胞における脂質貯蔵を促進します。 これは、脂肪貯蔵や肥満に関連する代謝過程の研究における潜在的な応用を示唆しています .

体重管理とグルコース耐性: 食餌誘発性肥満マウスにおいて、WWL-113は体重増加を抑制することが示されています。 さらに、糖尿病マウスではグルコース耐性を向上させることが示されており、糖尿病研究や治療戦略における潜在的な用途が示されています .

潜在的な治療応用: 脂質貯蔵とグルコース代謝への影響を考えると、WWL-113は肥満や糖尿病などの疾患の治療に治療応用がある可能性がありますが、そのメカニズムと有効性を完全に理解するためにはさらなる研究が必要です .

酵素活性調節: WWL-113は、特定の酵素を阻害することで、酵素の活性を調節できます。これは、酵素の機能を理解し、酵素を標的とした薬剤を開発するために不可欠です .

科学実験における役割: 科学実験の性質上、WWL-113の具体的な用途は異なる場合があります。 研究者は、この製品が特定の用途にどのように適合するかについて、技術サポートスタッフに問い合わせることをお勧めします .

WWL-113の科学研究における用途に関する詳細情報または特定の問い合わせについては、提供された参考文献を参照するか、それぞれの研究製品サプライヤーの技術サポートスタッフにお問い合わせください。

作用機序

Target of Action

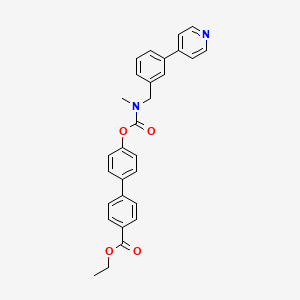

WWL-113, also known as Ethyl 4’-((methyl(3-(pyridin-4-yl)benzyl)carbamoyl)oxy)-[1,1’-biphenyl]-4-carboxylate, is a selective and orally active inhibitor of Ces3 and Ces1f . These are endoplasmic reticulum glycoproteins that have been previously associated with adipocyte lipolysis .

Mode of Action

WWL-113 interacts with its targets, Ces3 and Ces1f, by inhibiting their activity . The IC50 values for Ces3 and Ces1f are 120 nM and 100 nM, respectively . This indicates that WWL-113 has a high affinity for these targets and can effectively inhibit their function at low concentrations.

Biochemical Pathways

The inhibition of Ces3 and Ces1f by WWL-113 affects the biochemical pathways associated with adipocyte lipolysis . This results in the promotion of lipid storage in adipocytes . Additionally, WWL-113 has a partial, statistically significant inhibitory effect on blocking the buildup of PGE2 .

Result of Action

The molecular and cellular effects of WWL-113’s action include the promotion of lipid storage in adipocytes . In vivo studies have shown that WWL-113 results in major improvement of multiple features of metabolic syndrome and ameliorated obesity-diabetes in mice . This is achieved through lowered levels of nonesterified free fatty acids (NEFAs), triglycerides (TGs), total cholesterol, and fasted glucose, as well as enhanced glucose tolerance .

特性

IUPAC Name |

ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIPHDGVCFVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does WWL113 interact with CES1 and what are the downstream effects of this interaction?

A1: While the precise binding mechanism of this compound to CES1 hasn't been fully elucidated in these papers, research suggests it acts as an inhibitor. [, , ] This inhibition prevents the breakdown of certain lipid mediators, particularly prostaglandin glyceryl esters (PG-Gs) like prostaglandin D2-glyceryl ester (PGD2-G). [] This stabilization of PGD2-G enhances its anti-inflammatory effects by preventing its conversion into pro-inflammatory prostaglandins. []

Q2: How does the structure of this compound relate to its activity as a CES1 inhibitor?

A2: Unfortunately, the provided research doesn't delve into a detailed structure-activity relationship (SAR) analysis for this compound and its analogues. More in-depth studies are needed to understand how specific structural modifications within this compound impact its potency, selectivity, and overall activity against CES1.

Q3: What are the implications of using this compound as a tool to study endocannabinoid metabolism?

A3: this compound serves as a valuable pharmacological tool for investigating the role of CES1 in endocannabinoid metabolism. By inhibiting CES1, researchers can assess the contribution of this enzyme to the breakdown of 2-AG and related PG-Gs. [, ] This can help determine the therapeutic potential of targeting CES1 for inflammatory diseases and further elucidate the complexities of the endocannabinoid system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1684112.png)